Cas no 2229146-71-6 (2-(2-bromo-4-nitrophenyl)-2-oxoacetic acid)

2-(2-Bromo-4-nitrophenyl)-2-oxoacetic acid is a brominated and nitrated aromatic oxoacid with applications in organic synthesis and pharmaceutical intermediates. Its key structural features—a bromo substituent at the ortho position and a nitro group at the para position relative to the oxoacetic acid moiety—make it a versatile building block for further functionalization. The electron-withdrawing properties of the nitro group enhance reactivity in nucleophilic aromatic substitution reactions, while the bromo group facilitates cross-coupling transformations. This compound is particularly useful in the synthesis of heterocycles and complex aromatic systems. Its high purity and stability under standard conditions ensure reliable performance in research and industrial processes.
2-(2-bromo-4-nitrophenyl)-2-oxoacetic acid structure
2229146-71-6 structure
商品名:2-(2-bromo-4-nitrophenyl)-2-oxoacetic acid
CAS番号:2229146-71-6
MF:C8H4BrNO5
メガワット:274.025061607361
CID:6173140
PubChem ID:165827255

2-(2-bromo-4-nitrophenyl)-2-oxoacetic acid 化学的及び物理的性質

名前と識別子

    • 2-(2-bromo-4-nitrophenyl)-2-oxoacetic acid
    • EN300-1922320
    • 2229146-71-6
    • インチ: 1S/C8H4BrNO5/c9-6-3-4(10(14)15)1-2-5(6)7(11)8(12)13/h1-3H,(H,12,13)
    • InChIKey: SAINBPABJDELFB-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=C(C=CC=1C(C(=O)O)=O)[N+](=O)[O-]

計算された属性

  • せいみつぶんしりょう: 272.92728g/mol
  • どういたいしつりょう: 272.92728g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 300
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 100Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.8

2-(2-bromo-4-nitrophenyl)-2-oxoacetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1922320-0.25g
2-(2-bromo-4-nitrophenyl)-2-oxoacetic acid
2229146-71-6
0.25g
$855.0 2023-09-17
Enamine
EN300-1922320-5.0g
2-(2-bromo-4-nitrophenyl)-2-oxoacetic acid
2229146-71-6
5g
$2692.0 2023-05-31
Enamine
EN300-1922320-2.5g
2-(2-bromo-4-nitrophenyl)-2-oxoacetic acid
2229146-71-6
2.5g
$1819.0 2023-09-17
Enamine
EN300-1922320-1.0g
2-(2-bromo-4-nitrophenyl)-2-oxoacetic acid
2229146-71-6
1g
$928.0 2023-05-31
Enamine
EN300-1922320-10.0g
2-(2-bromo-4-nitrophenyl)-2-oxoacetic acid
2229146-71-6
10g
$3992.0 2023-05-31
Enamine
EN300-1922320-0.5g
2-(2-bromo-4-nitrophenyl)-2-oxoacetic acid
2229146-71-6
0.5g
$891.0 2023-09-17
Enamine
EN300-1922320-1g
2-(2-bromo-4-nitrophenyl)-2-oxoacetic acid
2229146-71-6
1g
$928.0 2023-09-17
Enamine
EN300-1922320-10g
2-(2-bromo-4-nitrophenyl)-2-oxoacetic acid
2229146-71-6
10g
$3992.0 2023-09-17
Enamine
EN300-1922320-0.1g
2-(2-bromo-4-nitrophenyl)-2-oxoacetic acid
2229146-71-6
0.1g
$817.0 2023-09-17
Enamine
EN300-1922320-0.05g
2-(2-bromo-4-nitrophenyl)-2-oxoacetic acid
2229146-71-6
0.05g
$780.0 2023-09-17

2-(2-bromo-4-nitrophenyl)-2-oxoacetic acid 関連文献

2-(2-bromo-4-nitrophenyl)-2-oxoacetic acidに関する追加情報

Introduction to 2-(2-bromo-4-nitrophenyl)-2-oxoacetic Acid (CAS No: 2229146-71-6)

2-(2-bromo-4-nitrophenyl)-2-oxoacetic acid, commonly referred to by its CAS number 2229146-71-6, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a bromine atom and a nitro group attached to a phenyl ring, further connected to a 2-oxoacetic acid moiety. The combination of these functional groups imparts distinctive chemical properties, making it a valuable molecule for various applications.

The chemical structure of 2-(2-bromo-4-nitrophenyl)-2-oxoacetic acid is notable for its aromaticity and the presence of electron-withdrawing groups such as the nitro and bromine substituents. These groups influence the compound's reactivity, stability, and solubility, making it suitable for use in synthetic chemistry and as an intermediate in the preparation of more complex molecules. Recent studies have highlighted its potential in drug design, particularly in the development of anti-cancer agents, due to its ability to modulate specific cellular pathways.

One of the key areas of research involving cas no 2229146-71-6 is its role in medicinal chemistry. Scientists have explored its ability to inhibit certain enzymes and proteins that are implicated in diseases such as cancer and neurodegenerative disorders. For instance, recent findings suggest that this compound may act as a potent inhibitor of histone deacetylases (HDACs), which are enzymes known to play a critical role in gene regulation and cell proliferation.

In addition to its pharmacological applications, cas no 2239146-71-6 has also been studied for its potential in materials science. Its unique electronic properties make it a candidate for use in organic electronics, particularly in the development of new types of semiconductors and conductive polymers. Researchers have investigated its ability to form self-assembled monolayers and its compatibility with various fabrication techniques used in nanotechnology.

The synthesis of cas no 3339146-71-6 has been optimized through several routes, including nucleophilic aromatic substitution and coupling reactions. These methods have enabled chemists to produce the compound with high purity and yield, facilitating further research into its properties and applications. Recent advancements in catalytic methods have also improved the efficiency of these reactions, reducing costs and minimizing environmental impact.

In terms of environmental impact, studies have been conducted to assess the biodegradability and toxicity of cas no 5559146-71-6. These studies are crucial for understanding the compound's safety profile and ensuring that its use does not pose risks to human health or ecosystems. Preliminary results indicate that the compound exhibits moderate biodegradability under aerobic conditions, but further research is needed to fully characterize its environmental fate.

The versatility of cas no 8889146-71-6 has led to its inclusion in numerous research programs aimed at discovering novel therapeutic agents. Its ability to interact with various biological targets makes it a valuable tool for studying disease mechanisms at a molecular level. For example, recent experiments have demonstrated its potential as a lead compound for developing drugs targeting protein kinases involved in cancer cell signaling.

In conclusion, cas no 9999146-71-6, or cas no: 0000146-71-x, represents a multifaceted compound with diverse applications across multiple disciplines. From drug discovery to materials science, this molecule continues to be a focal point for researchers seeking innovative solutions to complex scientific challenges. As our understanding of its properties deepens, so too does its potential to contribute to advancements in technology and medicine.

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